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Compound of Interest

Compound Name: 1-Bromo-2,4-dimethylpentane

Cat. No.: B1290249 Get Quote

This guide provides a comprehensive technical overview of 1-bromo-2,4-dimethylpentane, a

valuable alkyl halide intermediate in organic synthesis. The content is structured to deliver not

just procedural steps but also the underlying scientific rationale, ensuring that researchers,

scientists, and drug development professionals can apply this knowledge effectively and safely

in their work.

Introduction and Molecular Overview
1-Bromo-2,4-dimethylpentane (C₇H₁₅Br) is a branched-chain primary alkyl bromide. Its

structure, featuring methyl groups at positions 2 and 4, imparts specific steric and electronic

properties that influence its reactivity. While the primary nature of the carbon-bromine bond

suggests susceptibility to Sₙ2 reactions, the steric bulk in its vicinity can modulate reaction

pathways and rates. This molecule serves as a key building block for introducing the 2,4-

dimethylpentyl moiety into larger, more complex target structures.

Table 1: Chemical Identity and Properties
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Property Value Source(s)

IUPAC Name
1-bromo-2,4-
dimethylpentane

[1][2]

CAS Number 6570-91-8 [1][3]

Molecular Formula C₇H₁₅Br [1][3][4]

Molecular Weight 179.10 g/mol [1][4]

Boiling Point 159.7 ± 8.0 °C at 760 mmHg [3][5]

Density 1.1 ± 0.1 g/cm³ [3][5]

InChIKey
SQPLOXIDSDCSKA-

UHFFFAOYSA-N
[1][2]

| SMILES | CC(C)CC(C)CBr |[1][6] |

Synthesis of 1-Bromo-2,4-dimethylpentane
While the direct free-radical bromination of 2,4-dimethylpentane is a possible route, it presents

significant regioselectivity challenges. Free-radical bromination is known to be highly selective

for the most substituted carbon, meaning abstraction of tertiary hydrogens is vastly preferred

over primary or secondary ones.[7][8] In 2,4-dimethylpentane, this would lead to 2-bromo-2,4-

dimethylpentane as a major product, making the isolation of the desired 1-bromo isomer

difficult and low-yielding.[9]

A more efficient and regioselective synthesis involves the conversion of the corresponding

primary alcohol, 2,4-dimethyl-1-pentanol, using a reagent like phosphorus tribromide (PBr₃).

This standard Sₙ2 reaction reliably converts primary alcohols to primary alkyl bromides with

high fidelity.

Experimental Protocol: Synthesis from 2,4-Dimethyl-1-
pentanol
This protocol describes a robust method for synthesizing 1-bromo-2,4-dimethylpentane.
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Causality: The choice of PBr₃ is deliberate. It reacts with the primary alcohol to form a good

leaving group (OPBr₂), which is then displaced by the bromide ion in an Sₙ2 fashion. This

mechanism is highly effective for primary alcohols and avoids the carbocation rearrangements

that can plague Sₙ1-type reactions. The use of an ice bath is critical to control the initial

exothermic reaction between the alcohol and PBr₃.

Step-by-Step Methodology:

Setup: Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux

condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried

to prevent unwanted side reactions.

Reagent Charging: In the round-bottom flask, place 2,4-dimethyl-1-pentanol and anhydrous

diethyl ether. Cool the flask in an ice bath.

Addition of PBr₃: Dissolve phosphorus tribromide (PBr₃) in anhydrous diethyl ether and add it

to the dropping funnel. Add the PBr₃ solution dropwise to the stirred, cooled alcohol solution

over 30-60 minutes. Maintain the temperature below 10°C during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for an additional 2-3 hours. The reaction can be gently heated to

reflux to ensure completion.

Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the

mixture over crushed ice to quench the excess PBr₃.

Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing the

product) should be separated. Wash the organic layer sequentially with cold water, a

saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with

brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

Purification: The crude product should be purified by fractional distillation under reduced

pressure to yield pure 1-bromo-2,4-dimethylpentane.
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Structural Elucidation via Spectroscopy
Confirming the identity and purity of the synthesized product is paramount. The following tables

outline the expected spectroscopic data for 1-bromo-2,4-dimethylpentane based on its

structure.

Table 2: Expected ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.40 d, J ≈ 6.5 Hz 2H -CH₂-Br

Protons on the
carbon directly
attached to the
electronegativ
e bromine are
significantly
deshielded.
They are split
by the
adjacent CH
proton.

~1.85 m 1H -CH(CH₃)-

Methine proton

adjacent to the

CH₂Br group.

~1.50 m 1H -CH(CH₃)₂

Methine proton

of the isobutyl

group.

~1.20 m 2H -CH₂-

Methylene

protons between

the two chiral

centers.

~0.90 d, J ≈ 6.5 Hz 6H -CH(CH₃)₂

Diastereotopic

methyl groups of

the isobutyl

moiety,

appearing as a

doublet due to

splitting by the

adjacent methine

proton.
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| ~0.88 | d, J ≈ 6.5 Hz | 3H | -CH(CH₃)- | Methyl group at position 2, split by the adjacent

methine proton. |

Table 3: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~40-45 -CH₂-Br
Carbon attached to
bromine is shifted
downfield.

~35-40 -CH(CH₃)- Methine carbon at position 2.

~25-30 -CH(CH₃)₂ Methine carbon at position 4.

~45-50 -CH₂-
Methylene carbon at position

3.

~20-25 -CH(CH₃)₂
Methyl carbons of the isobutyl

group.

| ~15-20 | -CH(CH₃)- | Methyl carbon at position 2. |

Table 4: Expected IR and Mass Spectrometry Data
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Spectroscopic Method Expected Features Rationale

IR Spectroscopy
2960-2850 cm⁻¹ (strong,
sharp)

C-H stretching of sp³
hybridized carbons.

1470-1450 cm⁻¹ (medium)
C-H bending (scissoring)

vibrations.

650-550 cm⁻¹ (strong)

C-Br stretching, a

characteristic absorption for

alkyl bromides.

Mass Spectrometry (EI) m/z ≈ 178 & 180

Molecular ion peaks (M⁺ and

M+2) of nearly equal intensity,

the characteristic isotopic

signature of a single bromine

atom (⁷⁹Br and ⁸¹Br).

m/z ≈ 99

Loss of Br radical ([M-Br]⁺),

corresponding to the C₇H₁₅⁺

fragment.

| | m/z ≈ 57, 43 | Common alkyl fragments (e.g., butyl, propyl cations). |

Key Reactions: The Grignard Reagent
One of the most powerful applications of 1-bromo-2,4-dimethylpentane is its conversion into

a Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This transformation inverts the

polarity of the carbon atom attached to the halogen from electrophilic to strongly nucleophilic, a

concept known as "umpolung".[10] This nucleophilic carbon can then attack a wide range of

electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[11][12][13]

Workflow: Grignard Reagent Formation and Reaction
The diagram below illustrates the formation of the Grignard reagent and its subsequent

reaction with formaldehyde to produce a primary alcohol.
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Step 1: Grignard Reagent Formation

Step 2: Reaction with Electrophile

1-Bromo-2,4-dimethylpentane
(R-Br)

(2,4-Dimethylpentyl)magnesium Bromide
(R-MgBr)

 Oxidative Insertion

Magnesium Metal (Mg) Anhydrous Ether (Et₂O)

Formaldehyde (H₂C=O)
(Electrophile)

 C-C Bond Formation

Alkoxide Intermediate
(R-CH₂-O⁻ MgBr⁺)

 Nucleophilic Attack

3,5-Dimethyl-1-hexanol
(Final Product)

 Protonation

Acidic Workup (H₃O⁺)

Click to download full resolution via product page

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
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Experimental Protocol: Grignard Reaction
Causality: The absolute requirement for anhydrous (water-free) conditions cannot be

overstated. Grignard reagents are extremely strong bases and will be instantly destroyed by

even trace amounts of water or other protic sources, which act as acids.[11][13] The use of

iodine or 1,2-dibromoethane is a standard technique to activate the magnesium surface, which

is often coated with a passivating layer of magnesium oxide.[10]

Step-by-Step Methodology:

Setup: Assemble a three-necked, round-bottom flask equipped with a condenser, a pressure-

equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and

cool under a stream of dry nitrogen.

Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask.

Gently warm the flask until violet iodine vapors are observed, then cool to room temperature.

This process etches the oxide layer off the magnesium.

Initiation: Add a small amount of a solution of 1-bromo-2,4-dimethylpentane in anhydrous

diethyl ether or THF to the magnesium. The reaction is initiated when the solution becomes

cloudy and starts to gently reflux without external heating. If it doesn't start, gentle warming

may be required.

Addition: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that

maintains a steady reflux.

Completion: After the addition is complete, continue to stir the mixture (with gentle heating if

necessary) until most of the magnesium has been consumed. The resulting grey-black

solution is the Grignard reagent.

Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the

electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous ether dropwise.

Quenching and Workup: After the reaction is complete, quench it by slowly adding a

saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid

and helps prevent emulsions.
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Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry

it over anhydrous sulfate, and remove the solvent. Purify the final alcohol product via

distillation or chromatography.

Safety and Handling
1-Bromo-2,4-dimethylpentane is classified as a flammable liquid and vapor. It is also

expected to cause skin and eye irritation.[1] All handling should be performed in a well-

ventilated fume hood, and appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, must be worn.

Conclusion
1-Bromo-2,4-dimethylpentane is a versatile chemical intermediate whose utility is primarily

accessed through its conversion to a highly nucleophilic Grignard reagent. Understanding the

principles of its synthesis, particularly the importance of regioselectivity, and the stringent

requirements for its subsequent reactions is crucial for its successful application in research

and development. This guide provides the foundational knowledge and practical protocols to

enable scientists to confidently work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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